2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 369.42 g/mol. It is classified as a piperidine derivative, which is a cyclic amine containing a six-membered ring with one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) are crucial for optimizing yield and purity but are typically proprietary or found in specialized literature .
The structural formula of 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid can be represented as follows:
InChI=1S/C21H23NO5/c1-13-4-7-15(8-5-13)22-19(23)11-9-16(21(24)25)20(22)14-6-10-17(26-2)18(12-14)27-3/h4-8,10,12,16,20H,9,11H2,1-3H3,(H,24,25)
CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC(=C(C=C3)OC)OC
This structure indicates the presence of multiple functional groups including methoxy groups (-OCH₃), a carboxylic acid (-COOH), and a ketone (C=O), which contribute to its biological activity .
Key molecular data include:
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2C
These identifiers facilitate computational modeling and database searches for further research .
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions and reagents to achieve desired products effectively .
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is likely related to its interaction with biological targets such as enzymes or receptors involved in signaling pathways.
For instance:
Data supporting these mechanisms often come from biochemical assays and pharmacological studies .
The compound appears as a powder at room temperature and is typically stored under controlled conditions to maintain stability.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm purity and structural integrity .
2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid has potential applications in:
Its unique structure provides a foundation for further modifications that could enhance efficacy or reduce side effects in medicinal chemistry applications .
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4